Journal Name:Chemical Communications
Journal ISSN:1359-7345
IF:4.3
Journal Website:https://pubs.rsc.org/en/journals/journalissues/cc
Year of Origin:1996
Publisher:Royal Society of Chemistry
Number of Articles Per Year:2458
Publishing Cycle:Weekly
OA or Not:Not
Regioselective synthesis of indazolo[2,3-a]quinazolines enabled by I2/S-facilitated annulation relay dehydrogenative aromatization of cyclohexanones†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04698B
A method for concise and efficient synthesis of indazolo[2,3-a]quinazolines has been developed via a sequential annulation of 3-aminoindazoles and dehydrogenative aromatization of cyclohexanones. This high regioselectivity is attributed to the fact that the Mannich reaction is superior to the aldol reaction in this system. It is worth mentioning that this convenient process is successfully extended to 3-aminopyrazoles for assembling another class of medicinally prevalent pyrazolo[1,5-a]quinazolines.
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Poly(ferrocenylene iminoborane): an inorganic–organic hybrid polymer comprising a backbone of moderately interacting ferrocenes†‡
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03523A
The first poly(ferrocenylene iminoborane), that is, a polyferrocene-based metallopolymer featuring CC-isoelectronic/-isosteric BN linking units, and a series of monodisperse ferrocenylene iminoborane oligomers are presented. Our studies provide important insight into the structural and electronic nature of this novel class of hybrid materials.
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Self-assembled halide perovskite quantum dots in polymer thin films showing temperature-controlled exciton recombination†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC02621C
Rationally assembled supramolecular structures of organic chromophores or semiconductor nanomaterials show excitonic properties different from individual molecules or nanoparticles. We report polymer-assisted assembly formation and thermal modulation of excitonic recombination in self-assembled formamidinium lead bromide perovskite quantum dots.
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Spark plasma sintered catalytic nickel–copper alloy and carbon nanotube electrodes for the hydrogen evolution reaction†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04472F
We report the proof-of-concept of spark plasma sintered (SPS) consolidated mesoporous composite catalytic electrodes based on nickel–copper alloys and carbon nanotubes for the electrocatalytic hydrogen evolution reaction (HER) in alkaline media. The optimized electrode (203 m2 g−1, 5 wt% Ni75Cu25) operated at −0.1 A cm−2 (current of −0.15 A) for 24 h with a stable overpotential of about 0.3 V. This newly described freestanding SPS approach allows the rational control of specific surface area, metal loading, and electrocatalytic performance, thus opening a new route to catalytic electrodes with controllable physical and catalytic properties.
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Chemical synthesis of complex oxide thin films and freestanding membranes
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03030J
Oxides offer unique physical and chemical properties that inspire rapid advances in materials chemistry to design and nanoengineer materials compositions and implement them in devices for a myriad of applications. Chemical deposition methods are gaining attention as a versatile approach to develop complex oxide thin films and nanostructures by properly selecting compatible chemical precursors and designing an accurate cost-effective thermal treatment. Here, upon describing the basics of chemical solution deposition (CSD) and atomic layer deposition (ALD), some examples of the growth of chemically-deposited functional complex oxide films that can have applications in energy and electronics are discussed. To go one step further, the suitability of these techniques is presented to prepare freestanding complex oxides which can notably broaden their applications. Finally, perspectives on the use of chemical methods to prepare future materials are given.
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Precision nanoengineering for functional self-assemblies across length scales†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC02205F
As nanotechnology continues to push the boundaries across disciplines, there is an increasing need for engineering nanomaterials with atomic-level precision for self-assembly across length scales, i.e., from the nanoscale to the macroscale. Although molecular self-assembly allows atomic precision, extending it beyond certain length scales presents a challenge. Therefore, the attention has turned to size and shape-controlled metal nanoparticles as building blocks for multifunctional colloidal self-assemblies. However, traditionally, metal nanoparticles suffer from polydispersity, uncontrolled aggregation, and inhomogeneous ligand distribution, resulting in heterogeneous end products. In this feature article, I will discuss how virus capsids provide clues for designing subunit-based, precise, efficient, and error-free self-assembly of colloidal molecules. The atomically precise nanoscale proteinic subunits of capsids display rigidity (conformational and structural) and patchy distribution of interacting sites. Recent experimental evidence suggests that atomically precise noble metal nanoclusters display an anisotropic distribution of ligands and patchy ligand bundles. This enables symmetry breaking, consequently offering a facile route for two-dimensional colloidal crystals, bilayers, and elastic monolayer membranes. Furthermore, inter-nanocluster interactions mediated via the ligand functional groups are versatile, offering routes for discrete supracolloidal capsids, composite cages, toroids, and macroscopic hierarchically porous frameworks. Therefore, engineered nanoparticles with atomically precise structures have the potential to overcome the limitations of molecular self-assembly and large colloidal particles. Self-assembly allows the emergence of new optical properties, mechanical strength, photothermal stability, catalytic efficiency, quantum yield, and biological properties. The self-assembled structures allow reproducible optoelectronic properties, mechanical performance, and accurate sensing. More importantly, the intrinsic properties of individual nanoclusters are retained across length scales. The atomically precise nanoparticles offer enormous potential for next-generation functional materials, optoelectronics, precision sensors, and photonic devices.
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Intra-cluster energy transfer editing in a dual-emitting system to tap into lifetime thermometry†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03658H
The impact of composition control and energy transfer on luminescence thermometry was investigated in a TbIII/EuIII dual-emitting molecular cluster-aggregate, known as {Ln20}. The study of lifetime dynamics sheds new light on how one can take advantage of rational planning to enhance thermometric performance and gaining insights into intriguing optical properties.
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A summary of calixarene-based fluorescent sensors developed during the past five years
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04179D
Calixarenes are “chalice like” phenol-based macrocycles that are one of the most fascinating studied scaffolds in supramolecular chemistry. Their preorganized nonpolar cavities and ion binding sites, and their well-defined conformations all lay important foundations for forming host–guest complexes. Conjugation of calixarene scaffolds with various fluorophores at either upper or lower rims has led to the development of smart fluorescent probes for inorganic molecules or ions, aliphatic or aromatic compounds, biomolecules, temperature and hypoxia, even multi-component traditional Chinese medicine (TCM). Moreover, significant advancements have been made for biological applications. This review critically summarizes the recent advances made in these areas.
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Visible-light-induced bifunctionalisation of (homo)propargylic amines with CO2 and arylsulfinates†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04160C
An unprecedented carboxylative sulfonylation of (homo)propargyl amines with CO2 and sodium arylsulfinates under visible light irradiation has been developed with high efficiency. This ruthenium-catalysed photochemical protocol offers broad substrate scope giving 2-oxazolidinones and 2-oxazinones bearing alkyl sulfones in good yields under ambient reaction conditions. An in situ double bond isomerisation occurs in tandem. A mechanistic rationale for these radical-initiated carboxylative cyclisations involving sulfinyl radicals is presented, supported by control and quenching experiments.
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Contents list
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90377J
The first page of this article is displayed as the abstract.
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A cavitand-based supramolecular artificial light-harvesting system with sequential energy transfer for photocatalysis†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04040B
A novel artificial light-harvesting system, featuring sequential energy transfer processes, has been successfully constructed, which demonstrated white light emission through a precise adjustment of the donor–acceptor ratio. To better mimic natural photosynthesis, the system is employed as a nanoreactor for the photocatalysis of a cross-dehydrogenative coupling (CDC) reaction in aqueous solution.
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Front cover
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90376A
A graphical abstract is available for this content
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Back cover
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90382F
A graphical abstract is available for this content
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Reply to the ‘Comment on “CO2 as oxidant: an unusual light-assisted catalyst free oxidation of aldehydes to acids under mild conditions”’ by S. R. Khan, S. Saini, K. Naresh, A. Kumari, V. Aniya, P. K. Khatri, A. Ray and S. L. Jain, Chem. Commun., 2022, 58, 2208
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04389D
Our recent Communication (S. R. Khan et al., Chem. Commun., 2022, 58, 2208) suggested that CO2 can be used as a potential oxidant under light irradiation without using any catalyst for the oxidation of aldehydes to acids at room temperature. The Comment based on the published literature on the catalytic oxidation of aromatic aldehydes by CO2 and thermodynamical data argued on the realism of the experimental data.
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A new dual functional H2S donor for fluorescence imaging and anti-inflammatory application†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC03881E
This study explored FL-H2S, a novel fluorescein-based H2S donor, as an anti-inflammatory agent. The results demonstrated the efficient release of H2S by FL-H2S, along with its biocompatibility, real-time intracellular H2S release and imaging capability. In vivo experiments using a rat model confirmed the anti-inflammatory effects of FL-H2S, evidenced by reduced foot swelling. We also successfully elucidated the anti-inflammatory mechanism through ELISA and WB analysis.
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Functions of metal–phenolic networks and polyphenol derivatives in photo(electro)catalysis
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04156E
Phenolic compounds are ubiquitous in nature because of their unique physical and chemical properties and wide applications, which have received extensive research attention. Phenolic compounds represented by tannic acid (TA) play an important role at the nanoscale. TA with a polyphenol hydroxyl structure can chemically react with organic or inorganic materials, among which metal–phenolic networks (MPNs) formed by coordination with metal ions and polyphenol derivatives formed by interactions with organic matter, exhibit specific properties and functions, and play key roles in photo(electro)catalysis. In this paper, we first introduce the fundamental properties of TA, then summarize the factors influencing the properties of MPNs and structural transformation of polyphenol-derived materials. Subsequently, the functions of MPNs and polyphenol derivatives in photo(electro)catalysis reactions are summarized, encompassing improving interfacial charge carrier separation, accelerating surface reaction kinetics, and enhancing light absorption. Finally, this article provides a comprehensive overview of the challenges and outlook associated with MPNs. Additionally, it presents novel insights into their stability, mechanistic analysis, synthesis, and applications in photo(electro)catalysis.
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Ferrocene/air double-mediated FeTiO3-photocatalyzed semi-heterogeneous annulation of quinoxalin-2(1H)-ones in EtOH/H2O†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04020H
With both ferrocene and air as the redox catalysts, for the first time, the low-cost natural ilmenite (FeTiO3) was successfully used for photocatalytic bond formations. Under the assistance of a traceless H-bond, and HCHO as the methylene reagent, a variety of imidazo[1,5-a]quinoxalinones were semi-heterogeneously photosynthesized in high yields with good functional group compatibility.
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Heteroatom-boron-heteroatom-doped π-conjugated systems: structures, synthesis and photofunctional properties
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04302A
The potency of heteroatom-doping in reshaping optoelectronic properties arises from the distinct electronegativity variations between heteroatoms and carbon atoms. By incorporating two heteroatoms with differing electronegativities (e.g., B = N), not only is the architectural coherence of π-conjugated systems retained, but also dipolar traits are introduced, accompanied by unique intermolecular interactions absent in their all-carbon analogs. Another burgeoning doping strategy, featuring the heteroatom–boron–heteroatom motif (X–B–X, where X = N, O), has captured growing attention. This configuration's coexistence of the boron-heteroatom unit and an isolated heteroatom stimulates mutual modulation in the dipole of the boron-heteroatom unit and the heteroatom's electronegativity. In this Feature article, we present an encompassing survey of XBX-doped π-conjugated systems, elucidating how the integration of the X–B–X unit induces transformative structural and property changes within π-conjugated systems.
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Strategic design of an NIR probe for viscosity imaging in inflammatory and non-alcoholic steatohepatitis mice†
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04041K
Two novel near-infrared (NIR) fluorescent probes Cy-Vis1 and Cy-Vis2 with large Stokes shifts (>100 nm) were constructed using a “symmetry collapse” strategy. Notably, Cy-Vis2 was significantly more sensitive to viscosity than Cy-Vis1 through an enhanced intramolecular interaction strategy. The fluorescence intensities of Cy-Vis1 and Cy-Vis2 exhibited increases, by 7.6- and 19.9-fold, respectively, across the viscosity range from 0.8 cp to 359.9 cp. Cy-Vis2 was successfully used to visualize viscosity abnormalities in lipopolysaccharide (LPS)-induced inflammatory and NASH model mice.
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69017
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.7 297 Science Citation Index Expanded Not
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